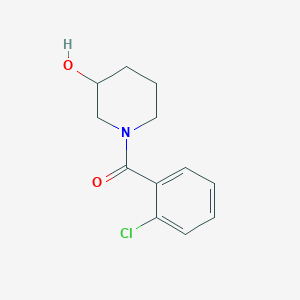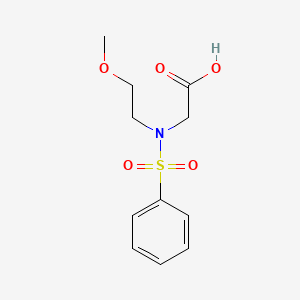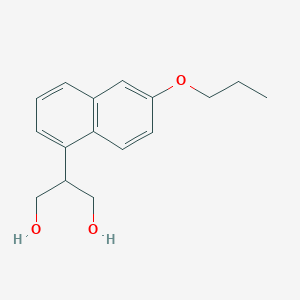
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol
Vue d'ensemble
Description
“2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is a biochemical compound used for proteomics research . Its molecular formula is C16H20O3 and it has a molecular weight of 260.33 .
Molecular Structure Analysis
The InChI code for “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is 1S/C16H20O3/c1-2-8-19-14-6-7-16-12(9-14)4-3-5-15(16)13(10-17)11-18/h3-7,9,13,17-18H,2,8,10-11H2,1H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” has a molecular weight of 260.33 .
Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to probe protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .
.Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structure allows for various chemical reactions, making it a versatile reagent in organic synthesis .
Pharmacological Research
Due to its unique structure, 2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol is studied for potential pharmacological effects. It may be involved in the development of new therapeutic agents .
Material Science
The compound’s properties are of interest in material science for the creation of novel materials with specific optical or electronic characteristics .
Biochemical Assays
It’s used in biochemical assays to test the biological activity of new compounds. Its reactivity can be a benchmark for comparing the activity of other substances .
Toxicological Studies
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol: is also used in toxicological studies to assess its safety profile, which is crucial for any potential application in humans or animals .
Environmental Chemistry
In environmental chemistry, researchers investigate the breakdown and interaction of this compound with environmental factors, such as light and temperature, to understand its long-term ecological impact .
Mécanisme D'action
Safety and Hazards
The compound “2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol” is labeled with an exclamation mark pictogram, indicating that it may be a hazardous substance . The hazard statement H302 is associated with it, suggesting that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-(6-propoxynaphthalen-1-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-8-19-14-6-7-16-12(9-14)4-3-5-15(16)13(10-17)11-18/h3-7,9,13,17-18H,2,8,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGHIEYBWHROTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Propoxynaphthalen-1-YL)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)
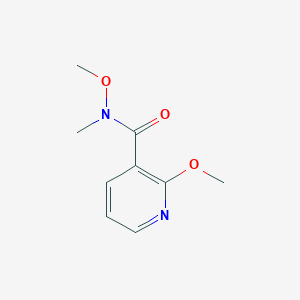
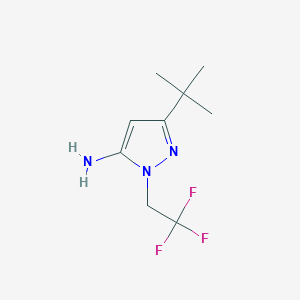

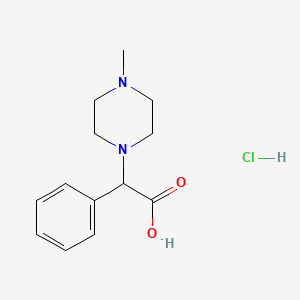
![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)
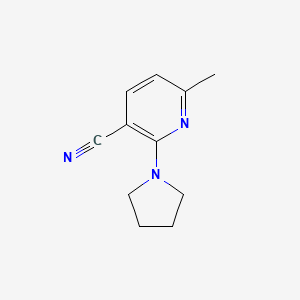
![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)
